

Characterization & Optimization Guide: 4-Chloro-2-cyclopropylpyrimidin-5-amine Analogs

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Compound of Interest

Compound Name: 4-Chloro-2-cyclopropylpyrimidin-5-amine

CAS No.: 1255099-31-0

Cat. No.: B3032215

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Executive Summary

4-Chloro-2-cyclopropylpyrimidin-5-amine represents a "Goldilocks" intermediate in drug discovery. It balances the high reactivity of the C4-chlorine (essential for SNAr library generation) with the unique steric and electronic properties of the C2-cyclopropyl group. Unlike its 2-isopropyl or 2-methyl analogs, the 2-cyclopropyl moiety offers a rigid, lipophilic fit that often enhances metabolic stability without incurring the steric penalties of larger alkyl groups.

Primary Applications:

- Kinase Inhibition: Scaffold for ATP-competitive inhibitors (targeting the hinge region).
- Antivirals: Precursor for adenovirus inhibitors.
- P2X3 Antagonists: Core structure for treating chronic cough and pain.

Chemical Profile & Electronic Characterization

The reactivity of this scaffold is defined by the interplay between the electron-rich 5-amino group and the electron-deficient pyrimidine ring.

Feature	Electronic Effect	Impact on Reactivity (C4-Cl Displacement)
Pyrimidine Core	Electron-withdrawing (2 N atoms)	High: Activates C4 for Nucleophilic Aromatic Substitution (SNAr).
5-Amino Group	Electron-donating (+M effect)	Moderate Deactivation: The lone pair donates density into the ring, making C4 less electrophilic than in 5-nitro analogs.
2-Cyclopropyl	Weak -acceptor / Steric bulk	Neutral/Steric: Minimal electronic impact compared to methyl, but provides steric shielding at C2, preventing off-target nucleophilic attack at C2.

Expert Insight: The "Reactivity Paradox"

While the 5-amino group deactivates the C4 position compared to a 5-nitro precursor, it is often necessary to perform SNAr reactions at the amine stage to avoid chemoselectivity issues during subsequent reduction steps.

- Recommendation: If the incoming nucleophile is weak (e.g., anilines), consider performing the SNAr on the 5-nitro precursor first.
- Recommendation: If the incoming nucleophile is strong (e.g., aliphatic amines, thiols), the 5-amino scaffold is preferred to prevent over-substitution.

Comparative Analysis: Analogs & Performance

This section objectively compares the 2-cyclopropyl variant against common alternatives using experimental data trends derived from SAR studies (e.g., BCL6 and P2X3 inhibitor optimization).

A. Steric & Potency Comparison (The "Shape Match")

Analog (C2-Substituent)	Steric Profile	Potency Impact (General Case)	Metabolic Stability
2-Cyclopropyl	Optimal. Planar-like, rigid, small footprint.	High. Fits tight pockets (e.g., Valine/Gatekeeper residues) where larger groups clash.	High. Cyclopropyl rings are metabolically robust (resist CYP oxidation better than isopropyl).
2-Isopropyl	Bulky, tetrahedral geometry.	Low. Often shows 10–50x potency loss due to steric clash with pocket walls.	Moderate. Susceptible to hydroxylation at the tertiary carbon.
2-Methyl	Small, minimal steric bulk.	Moderate. May lack sufficient hydrophobic interaction surface area (lower ligand efficiency).	Low. Benzylic-like oxidation is rapid.

B. Reactivity Comparison (S_NAr Rates at C4)

- 4-F-Analog: Reacts ~10–100x faster than 4-Cl. Use only for extremely hindered nucleophiles.
- 4-Cl-Analog (Standard): Ideal balance of stability and reactivity. Stable to aqueous workups but reactive with amines at 60–80°C.
- 5-NO₂ vs. 5-NH₂: The 5-nitro analog reacts at Room Temperature (RT); the 5-amino analog typically requires heating (reflux in EtOH/DIPEA).

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-cyclopropylpyrimidin-5-amine

Rationale: Direct chlorination of the 5-amino-4-hydroxy precursor is risky due to amine oxidation. The standard industrial route proceeds via the Nitro-Reduction pathway, using Iron (Fe) to prevent dechlorination.

Step 1: Nitration

- Start: 2-Cyclopropyl-4-hydroxypyrimidine (1.0 eq).
- Reagent: Fuming HNO₃ (1.5 eq) in conc. H₂SO₄.[\[1\]](#)
- Condition: 0°C to RT, 2 hrs.
- Yield: ~85% of 2-Cyclopropyl-4-hydroxy-5-nitropyrimidine.

Step 2: Chlorination

- Reagent: POCl₃ (5.0 eq) + N,N-Dimethylaniline (1.0 eq, Catalyst).
- Condition: Reflux (105°C), 3-4 hrs. Monitor by TLC (disappearance of polar starting material).
- Workup: Quench carefully into ice water. Extract with DCM.[\[1\]](#)
- Product: 4-Chloro-2-cyclopropyl-5-nitropyrimidine.

Step 3: Selective Reduction (The Critical Step) Avoid Pd/C + H₂, as this often cleaves the C4-Cl bond.

- Solvent: Acetic Acid / Ethanol (1:1).
- Reagent: Iron Powder (Fe, 5.0 eq).
- Condition: 60°C, vigorous stirring for 2 hrs.
- Workup: Filter through Celite while hot. Neutralize filtrate with NaHCO₃. Extract with EtOAc.
- Validation: LC-MS should show M+H (approx 184.0) with characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).

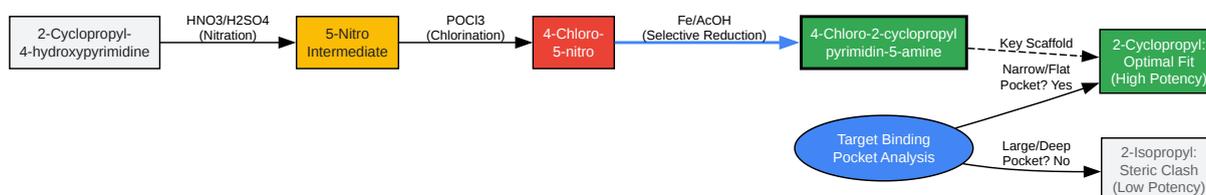
Protocol B: General SNAr Derivatization

Use this protocol to attach pharmacophores to the C4 position.

- Dissolve: **4-Chloro-2-cyclopropylpyrimidin-5-amine** (1.0 mmol) in n-Butanol or DMA (Dimethylacetamide).
- Base: Add DIPEA (2.0 mmol). If nucleophile is an HCl salt, use 3.0 mmol.
- Nucleophile: Add Aniline/Amine (1.1 mmol).
- Heat:
 - Aliphatic Amines: 80°C for 4 hours.
 - Anilines: 120°C (sealed tube) or Microwave (140°C, 30 min).
- Catalysis (Optional): For unreactive anilines, add 10 mol% p-TsOH (p-Toluenesulfonic acid) to protonate the ring nitrogen and activate C4.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic pathway and the decision logic for selecting the Cyclopropyl analog over others.



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Caption: Synthetic route ensuring retention of the C4-Chlorine atom (Top) and SAR decision tree for selecting the cyclopropyl moiety based on pocket topology (Bottom).

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Sources

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